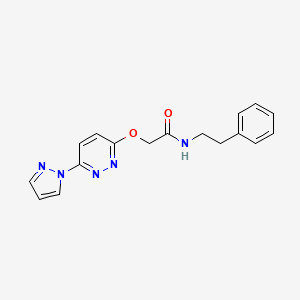
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole ring and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. It would have a molecular weight of 335.327.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. It’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Activities
- Compounds structurally related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenethylacetamide have been the subject of extensive research due to their expected significant chemical and pharmacological activities. For example, novel pyrazolo[3,4-d]pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines, derived from similar compounds, are anticipated to possess considerable pharmacological properties (Al-Afaleq & Abubshait, 2001).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of related compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, have been a focal point of research. These compounds have demonstrated moderate to good binding energies with target proteins and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Antimicrobial and Surface Active Agents
- Research has also delved into synthesizing nonionic surfactants containing heterocyclic nuclei, such as pyrazole, oxazole, and pyridazine derivatives, from compounds similar to this compound. These compounds exhibit antimicrobial properties and are characterized by their surface activities, making them potential candidates for surfactant applications (El-Sayed & Ahmed, 2016).
Antibacterial Agents
- The pursuit of new antibacterial agents has led to the development of heterocyclic compounds, including sulfonamido moieties, derived from similar compounds. These new compounds have shown high antibacterial activities, underscoring their potential in medical applications (Azab et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(18-11-9-14-5-2-1-3-6-14)13-24-17-8-7-15(20-21-17)22-12-4-10-19-22/h1-8,10,12H,9,11,13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYOOYSNNXKNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)
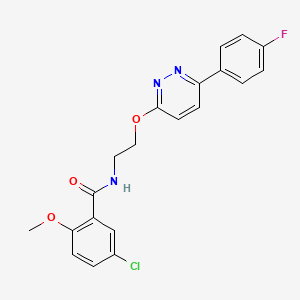

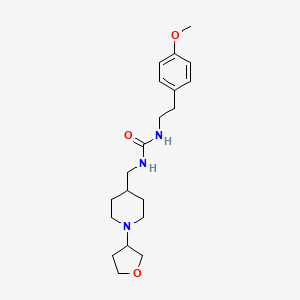
![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)
![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)
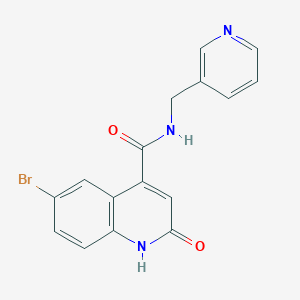
![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)
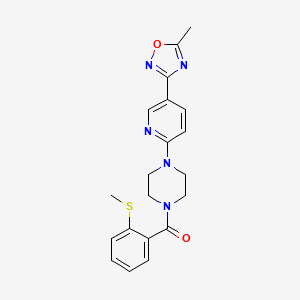
![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)